Lixazinone
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Overview
Description
- Lixazinone is a compound that selectively inhibits the high-affinity form of cyclic AMP phosphodiesterase (PDE3) isolated from human platelets. It also has weak effects on both nonspecific and cyclic GMP-sensitive phosphodiesterases.
- The inhibitor reduces both the maximum velocity and substrate affinity of the type IV enzyme. Notably, this compound exhibits marked selectivity for the platelet high-affinity enzyme.
- Additionally, it has significant inhibitory effects on cardiac membrane-bound phosphodiesterase.
- This compound may be useful as an agent to increase cardiac output in the treatment of congestive heart failure .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Lixazinone are not widely documented in the available literature. it is synthesized through chemical processes.
- Industrial production methods are not extensively described, but further research may reveal additional details.
Chemical Reactions Analysis
- Lixazinone undergoes reactions typical of phosphodiesterase inhibitors:
- Common reagents and conditions for these reactions are not explicitly reported.
- Major products formed from these reactions would include the hydrolyzed forms of cAMP and cGMP.
Hydrolysis of cAMP and cGMP: PDEs catalyze the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP) to inactive 5’-AMP and 5’-GMP, regulating intracellular levels of these cyclic nucleotides.
Scientific Research Applications
- Lixazinone’s applications span various fields:
Cardiology: As a PDE3 inhibitor, this compound may enhance cardiac output and potentially benefit patients with congestive heart failure.
Antithrombotic Properties: Its inhibition of platelet PDE3 activity suggests antithrombotic effects.
Cell Proliferation Suppression: this compound suppresses folic acid-induced proliferation of rat tubular epithelial cells in vivo.
Mechanism of Action
- Lixazinone’s mechanism involves inhibiting PDE3, which leads to increased intracellular levels of cAMP and cGMP.
- Molecular targets and pathways influenced by this compound remain an area of ongoing research.
Comparison with Similar Compounds
- While detailed comparisons are scarce, Lixazinone’s uniqueness lies in its selective inhibition of platelet PDE3.
- Similar compounds may include other PDE inhibitors, but further investigation is needed to compile a comprehensive list.
Properties
CAS No. |
94192-59-3 |
---|---|
Molecular Formula |
C21H28N4O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide |
InChI |
InChI=1S/C21H28N4O3/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26) |
InChI Key |
WUECXCBONAGRSA-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3 |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3 |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lixazinone; Lixazinonum; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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